C18E4

Description

The exact mass of the compound 3,6,9,12-Tetraoxatriacontan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

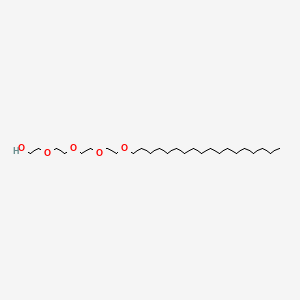

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZHDXIJQPSERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866778 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59970-10-4 | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059970104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of C18E4, also known as tetraethylene glycol monooctadecyl ether. This compound is a non-ionic surfactant of the polyethylene glycol ether family, which finds utility in various scientific and industrial applications, including in the formulation of drug delivery systems.

Chemical Structure and Identification

This compound is characterized by a lipophilic 18-carbon alkyl chain (octadecyl) and a hydrophilic head composed of four repeating ethylene oxide units. This amphipathic nature governs its surface-active properties.

Chemical Formula: C26H54O5

Molecular Weight: 446.7 g/mol

CAS Number: 59970-10-4

Synonyms: Tetraethylene glycol monooctadecyl ether, Octadecyl tetraethylene glycol ether, Steareth-4

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a surfactant. While specific experimental data for this compound is not extensively available in the public domain, the properties can be extrapolated from closely related compounds and general principles of surfactant chemistry. The following table summarizes key physicochemical parameters, with some values for the more extensively studied analogue C12E4 (Tetraethylene glycol monododecyl ether) provided for comparison.

| Property | Value (this compound) | Value (C12E4 - for comparison) | Method of Determination |

| Molecular Formula | C26H54O5 | C20H42O5 | - |

| Molecular Weight | 446.7 g/mol | 362.54 g/mol | - |

| Appearance | White to off-white solid | Colorless to light yellow liquid or solid | Visual Inspection |

| Melting Point | 44-46 °C | 1.67 °C | Differential Scanning Calorimetry (DSC) |

| Density | Not available | 0.946 g/mL at 20 °C | Densitometry |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range | ~7 x 10-5 M | Tensiometry, Conductometry, Fluorescence Spectroscopy |

| Hydrophilic-Lipophilic Balance (HLB) | ~8.6 (calculated) | ~9.7 (calculated) | Griffin's Method |

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a critical parameter as many surfactant properties, such as solubilization and detergency, are most effective above the CMC. Due to its longer hydrophobic chain, this compound is expected to have a lower CMC than C12E4, indicating greater surface activity.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. The calculated HLB value for this compound suggests it is suitable as a wetting and spreading agent or as a component in oil-in-water (O/W) emulsifiers.[1][2]

Experimental Protocols

Synthesis of Polyethylene Glycol Ethers

A general method for the synthesis of polyethylene glycol ethers, such as this compound, involves the Williamson ether synthesis. This reaction consists of the deprotonation of a long-chain alcohol (e.g., 1-octadecanol) with a strong base to form an alkoxide, followed by nucleophilic attack on an activated ethylene glycol derivative.

Alternatively, enzyme-catalyzed synthesis offers a greener route. For instance, lipase-catalyzed transesterification of a fatty alcohol with a polyethylene glycol derivative can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.

Tensiometry:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry (for ionic surfactants, but can be adapted for non-ionic surfactants with an ionic probe):

-

Prepare a series of aqueous solutions of the surfactant.

-

Measure the electrical conductivity of each solution.

-

Plot the conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

For non-ionic surfactants like this compound, the HLB can be estimated using Griffin's method:[1][2]

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the four ethylene oxide units and the terminal hydroxyl group).

-

M is the total molecular mass of the molecule.

For this compound:

-

Mh (C8H17O5) = (8 * 12.01) + (17 * 1.01) + (5 * 16.00) = 193.25 g/mol

-

M (C26H54O5) = 446.7 g/mol

-

HLB = 20 * (193.25 / 446.7) ≈ 8.6

Applications in Drug Development

Non-ionic surfactants like this compound are valuable in pharmaceutical formulations due to their low toxicity and high stability. Their amphipathic nature allows them to act as:

-

Solubilizing agents: To increase the aqueous solubility of poorly soluble drugs.

-

Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions in creams, lotions, and parenteral formulations.

-

Wetting agents: To improve the dissolution of solid dosage forms.

-

Permeation enhancers: To facilitate the transport of drugs across biological membranes.

Potential Biological Interactions

While specific signaling pathways directly modulated by this compound have not been identified in the literature, its surfactant properties suggest a primary mode of interaction at the cellular level would be with the plasma membrane. This interaction can lead to various downstream effects.

As a surfactant, this compound can intercalate into the lipid bilayer of cell membranes. This can alter membrane fluidity, permeability, and the function of membrane-bound proteins, such as receptors and ion channels. At higher concentrations, this can lead to membrane disruption and cytotoxicity. For drug delivery applications, a controlled and non-disruptive interaction is desired to enhance drug uptake.

Visualizations

Caption: Generalized Williamson ether synthesis of this compound.

Caption: Experimental workflow for CMC determination by tensiometry.

Caption: Hypothetical signaling pathway of this compound interaction with a cell membrane.

References

An In-Depth Technical Guide to the Core Mechanism of Action of C18E4 Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18E4, or Tetraethylene glycol monooctadecyl ether, is a nonionic surfactant belonging to the polyoxyethylene glycol ether class. Its amphipathic nature, comprising a hydrophilic tetraethylene glycol head and a hydrophobic octadecyl tail, drives its self-assembly into micelles in aqueous solutions and its interaction with biological membranes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its physicochemical properties, its effects on cell membranes, and its potential applications in drug delivery.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and Related Surfactants

| Property | This compound (Tetraethylene glycol monooctadecyl ether) | C12E4 (Tetraethylene glycol monododecyl ether) |

| Molecular Formula | C26H54O5 | C20H42O5 |

| Molecular Weight | 446.7 g/mol | 362.54 g/mol |

| Critical Micelle Concentration (CMC) | Estimated to be < 0.046 mM | ~0.046 mM[1] |

Core Mechanism of Action: Interaction with Cell Membranes

The primary mechanism of action of this compound at the cellular level involves its interaction with and perturbation of the lipid bilayer of cell membranes. This interaction can be broadly categorized into three concentration-dependent stages:

-

Monomer Insertion: At concentrations below the CMC, individual this compound molecules can insert into the lipid bilayer. The hydrophobic octadecyl tail partitions into the hydrophobic core of the membrane, while the hydrophilic tetraethylene glycol head remains at the membrane-water interface. This insertion can alter the physical properties of the membrane.

-

Membrane Solubilization: As the concentration of this compound approaches and exceeds the CMC, the surfactant molecules can begin to solubilize the membrane. This process involves the formation of mixed micelles, where this compound molecules incorporate lipid molecules from the bilayer into their own micellar structures. This leads to a loss of membrane integrity and the formation of pores.

-

Cell Lysis: At sufficiently high concentrations, the extensive solubilization of the cell membrane leads to cell lysis and death.

The following diagram illustrates the general mechanism of surfactant interaction with a lipid bilayer:

References

An In-Depth Technical Guide to the Critical Micelle Concentration of C18E4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the interface between the aqueous phase and any present hydrophobic phase becomes saturated with surfactant monomers. Beyond the CMC, additional surfactant molecules aggregate into micelles, which are colloidal structures with a hydrophobic core and a hydrophilic corona.

The formation of micelles is a critical phenomenon in numerous applications, including drug delivery, where they can encapsulate poorly soluble drugs, enhance stability, and modify release profiles. For non-ionic surfactants like C18E4, the CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the number of hydrophilic ethylene oxide units, temperature, and the presence of electrolytes or other additives.

Quantitative Data on the CMC of Non-Ionic Surfactants

As of the latest literature review, a specific experimental value for the critical micelle concentration of this compound could not be definitively ascertained. However, the CMC values of structurally analogous non-ionic surfactants provide a valuable reference point for estimation and experimental design. The following table summarizes the CMC values for several common polyoxyethylene alkyl ether surfactants.

| Surfactant | Chemical Formula | Alkyl Chain Length (Cx) | Ethylene Oxide Units (Ey) | CMC (M) | Temperature (°C) |

| C12E8 | C12H25(OCH2CH2)8OH | 12 | 8 | 8 x 10⁻⁵ | 25 |

| C12E6 | C12H25(OCH2CH2)6OH | 12 | 6 | 7-8 x 10⁻⁵ | 25 |

| C16Ex | C16H33(OCH2CH2)xOH | 16 | Variable | - | - |

Note: Generally, for a fixed number of ethylene oxide units, the CMC decreases as the length of the hydrophobic alkyl chain increases. Conversely, for a fixed alkyl chain length, the CMC tends to increase with an increasing number of ethylene oxide units due to increased hydrophilicity. Based on these trends, the CMC of this compound is expected to be lower than that of its shorter-chain counterparts.

Experimental Protocols for CMC Determination

Several robust experimental techniques are employed to determine the CMC of non-ionic surfactants. The underlying principle of these methods is the detection of a distinct change in a physicochemical property of the surfactant solution as a function of concentration, with a breakpoint in the data indicating the onset of micelle formation.

Surface Tension Measurement

This is one of the most common and direct methods for determining the CMC. Surfactants, by their nature, reduce the surface tension of a solvent.

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.

-

Instrumentation: A tensiometer, equipped with a Du Noüy ring or a Wilhelmy plate, is used for the measurements.

-

Measurement Procedure: The surface tension of each solution is measured at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the surface becomes saturated with monomers and excess surfactant molecules form micelles in the bulk solution. The CMC is determined from the intersection of the two linear portions of the plot.

Experimental Workflow for Surface Tension Method

References

An In-depth Technical Guide to the Self-Assembly of C18E4 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of the nonionic surfactant, polyoxyethylene (4) stearyl ether (C18E4), in aqueous solutions. This compound, a member of the alcohol ethoxylate family, is of significant interest in various fields, including drug delivery, due to its amphiphilic nature and ability to form complex supramolecular structures. This document details the thermodynamic principles governing its self-assembly, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its applications in drug development.

Introduction to this compound and its Self-Assembly

This compound is an amphiphilic molecule consisting of a long hydrophobic stearyl (C18) alkyl chain and a hydrophilic head group composed of four ethylene oxide units. This molecular architecture drives its self-assembly in aqueous environments. The hydrophobic tails seek to minimize contact with water, a phenomenon known as the hydrophobic effect, which is the primary driving force for the formation of aggregates such as micelles and other complex phases.

The process of self-assembly is a spontaneous organization of molecules into ordered structures through non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. For surfactants like this compound, this process is highly dependent on factors such as concentration, temperature, and the presence of additives.

Thermodynamics of this compound Micellization

The formation of micelles from individual surfactant monomers is a dynamic equilibrium process. Below a certain concentration, the critical micelle concentration (CMC), this compound molecules exist predominantly as monomers in solution. As the concentration increases to and beyond the CMC, the monomers spontaneously associate to form micelles.[1]

The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative. For many nonionic surfactants, micellization is an entropy-driven process, largely due to the release of ordered water molecules from around the hydrophobic chains.[1]

The standard Gibbs free energy of micellization can be calculated using the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed in mole fraction.

The enthalpy of micellization (ΔH°mic) can be determined experimentally through techniques like isothermal titration calorimetry (ITC) or by measuring the temperature dependence of the CMC. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For fatty alcohol ethoxylates, the micellization process is often weakly endothermic, with ΔH°mic values typically in the range of 6.8 to 23.5 kJ mol⁻¹.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the self-assembly of this compound and related long-chain alcohol ethoxylates in aqueous solutions. It is important to note that specific experimental data for this compound can be scarce in publicly available literature, and therefore, some data from closely related surfactants are included for comparative purposes.

| Parameter | Value | Temperature (°C) | Method | Reference |

| Critical Micelle Concentration (CMC) | ||||

| This compound (approx.) | ~ 1 - 10 µM | 25 | Estimated | General trend |

| C16E6 | 5.5 µM | 25 | Surface Tension | [Journal of Colloid and Interface Science, 2005, 289(2), 584-590] |

| C12E4 | 3.2 x 10⁻⁵ M | 25 | Surface Tension | [Langmuir, 2003, 19(8), 3122-3128] |

| Aggregation Number (Nagg) | ||||

| C18E6 | ~150 | 25 | Light Scattering | [Journal of Physical Chemistry B, 2001, 105(37), 8974-8982] |

| C12E6 | 135 | 25 | Light Scattering | [Journal of Colloid and Interface Science, 1999, 218(2), 473-479] |

| Hydrodynamic Radius (Rh) of Micelles | ||||

| C16E8 | 4.5 nm | 25 | DLS | [Langmuir, 2010, 26(10), 6937-6945] |

| C12E6 | 3.5 nm | 25 | DLS | [Journal of Physical Chemistry B, 2003, 107(25), 6084-6091] |

| Thermodynamic Parameter | Value (kJ/mol) | Temperature (°C) | Method |

| ΔG°mic (this compound, estimated) | -25 to -30 | 25 | Calculated from estimated CMC |

| ΔH°mic (Fatty Alcohol Ethoxylates) | +5 to +25 | 25 | Calorimetry |

| TΔS°mic (Fatty Alcohol Ethoxylates) | +30 to +55 | 25 | Calculated |

Phase Behavior of this compound in Aqueous Solutions

At low concentrations, above the CMC, this compound will form spherical micelles (L1 phase). As the concentration increases, these micelles can grow and change shape, potentially forming elongated or rod-like micelles. At higher concentrations, these may pack into ordered liquid crystalline phases, such as:

-

Hexagonal Phase (H1): Cylindrical micelles packed in a hexagonal lattice.

-

Cubic Phase (V1): A bicontinuous structure with a complex, ordered network of surfactant bilayers.

-

Lamellar Phase (Lα): Stacked bilayers of surfactant molecules separated by water layers.

At very high surfactant concentrations, an inverse micellar phase (L2) may form. The phase behavior is also highly sensitive to temperature. For nonionic surfactants with ethylene oxide headgroups, an increase in temperature can lead to dehydration of the headgroups, making them effectively more hydrophobic. This can result in a decrease in the CMC and can induce phase separation, observed as a cloud point.

Experimental Protocols for Characterization

Several experimental techniques are crucial for characterizing the self-assembly of this compound. Detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Measurement (Wilhelmy Plate Method)

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

-

Apparatus: Tensiometer with a Wilhelmy plate (a thin platinum plate).

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution with varying concentrations spanning the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

For each concentration, immerse the Wilhelmy plate into the solution.

-

Measure the force exerted on the plate, which is proportional to the surface tension.

-

Plot surface tension versus the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve.

-

b) Fluorescence Spectroscopy using Pyrene as a Probe

-

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a certain ratio of intensities for two of its vibronic peaks (I1/I3). When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.

-

Apparatus: Fluorescence spectrophotometer.

-

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution with an excitation wavelength of around 335 nm.

-

Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Determination of Micelle Size and Aggregation Number

a) Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

-

Apparatus: DLS instrument with a laser light source and a correlator.

-

Procedure:

-

Prepare a solution of this compound at a concentration well above the CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and other large particles.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the DLS measurement, collecting data for a sufficient duration to obtain a good correlation function.

-

The software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius and size distribution of the micelles.

-

b) Static Light Scattering (SLS)

-

Principle: SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. By plotting the scattering data in a specific way (e.g., a Zimm plot), the weight-average molecular weight (Mw) of the micelles can be determined. The aggregation number (Nagg) is then calculated by dividing the Mw of the micelle by the molecular weight of a single this compound monomer.

-

Apparatus: SLS instrument (goniometer-based or multi-angle light scattering detector).

-

Procedure:

-

Prepare a series of this compound solutions at different concentrations above the CMC.

-

Determine the refractive index increment (dn/dc) of the this compound solution using a differential refractometer.

-

For each concentration, measure the scattered light intensity at various angles.

-

Construct a Zimm plot (Kc/Rθ vs. sin²(θ/2) + k'c), where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, and k' is a constant.

-

Extrapolate the data to zero angle and zero concentration to obtain the reciprocal of the weight-average molecular weight (1/Mw).

-

Calculate Nagg = Mw / M_monomer.

-

Visualization of Aggregate Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Principle: Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen to vitrify the water, preventing the formation of ice crystals that would damage the delicate structures.

-

Apparatus: Transmission electron microscope with a cryo-stage, and a vitrification apparatus (e.g., Vitrobot).

-

Procedure:

-

Prepare a this compound solution at the desired concentration.

-

Apply a small drop (3-4 µL) of the solution onto a TEM grid with a porous carbon film.

-

In a controlled environment of near 100% humidity, blot the grid with filter paper to create a thin film of the solution.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen).

-

Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.

-

Image the sample at low electron doses to minimize radiation damage.

-

The resulting images will show the size, shape, and structure of the this compound aggregates.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

Caption: Workflow for characterizing the size and morphology of this compound micelles.

Logical Relationships

Caption: Logical progression of this compound self-assembly with increasing concentration.

Applications in Drug Development

The self-assembly of this compound into micelles provides a powerful platform for drug delivery, particularly for poorly water-soluble drugs. The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their solubility and stability in aqueous formulations.

Key applications include:

-

Solubilization of Hydrophobic Drugs: this compound micelles can significantly enhance the aqueous solubility of drugs with low water solubility, improving their bioavailability.

-

Controlled Drug Release: The release of a drug from a micellar carrier can be modulated by the stability of the micelle and the partitioning of the drug between the micellar core and the surrounding medium.

-

Targeted Drug Delivery: The surface of this compound micelles can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded micelles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

Parenteral Formulations: Micellar solutions can be formulated for intravenous administration, providing a vehicle for the systemic delivery of drugs.

The size, stability, and drug-loading capacity of this compound micelles are critical parameters that need to be carefully characterized and optimized for specific drug delivery applications. The experimental techniques outlined in this guide are essential for this purpose. The use of surfactants is a promising approach to enhance pulmonary drug delivery.[2] Surfactants play a crucial role in various drug delivery systems, including those for vaccines and cosmetics.[3]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Surfactants: their critical role in enhancing drug delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phase Behavior of Tetraethylene Glycol Monooctadecyl Ether (C18E4) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the nonionic surfactant tetraethylene glycol monooctadecyl ether (C18E4). Understanding the self-assembly and phase transitions of this compound in different solvents is critical for its application in various fields, including drug delivery, formulation science, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying principles governing its phase behavior.

Introduction to the Phase Behavior of this compound

Tetraethylene glycol monooctadecyl ether (this compound) is an amphiphilic molecule consisting of a long hydrophobic octadecyl (C18) tail and a hydrophilic tetraethylene glycol (E4) headgroup. This dual nature drives its self-assembly in various solvents, leading to a rich and complex phase behavior that is sensitive to changes in concentration, temperature, and the nature of the solvent. The phase behavior of surfactants like this compound can be broadly categorized into two types:

-

Lyotropic Liquid Crystalline Phases: These phases are formed in the presence of a solvent and are dependent on both concentration and temperature. As the concentration of the surfactant in a solvent is varied, it can self-assemble into different ordered structures, such as micelles, hexagonal, lamellar, and cubic phases.

-

Thermotropic Liquid Crystalline Phases: These phases occur in the pure surfactant as a function of temperature. Upon heating, the solid crystalline surfactant may transition through one or more liquid crystalline states before becoming an isotropic liquid.

Two key parameters that characterize the phase behavior of nonionic surfactants in aqueous solutions are the Krafft temperature and the cloud point.

-

Krafft Temperature (Tk): The Krafft temperature is the minimum temperature at which micelles can form. Below the Tk, the solubility of the surfactant is too low for aggregation to occur, and the surfactant exists as a crystalline solid in equilibrium with a dilute solution of monomers.[1] At the Krafft point, the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[1]

-

Cloud Point (Tc): The cloud point is a characteristic temperature for nonionic surfactants above which the solution becomes turbid due to phase separation. This phenomenon is caused by the dehydration of the ethylene oxide chains of the surfactant at elevated temperatures, leading to decreased solubility and the formation of a separate, surfactant-rich phase.

Quantitative Data on the Phase Behavior of this compound

Table 1: Critical Micelle Concentration (CMC) of this compound in Various Solvents

| Solvent | Temperature (°C) | CMC (mol/L) | Method |

| Water | 25 | Data not available in search results | |

| Ethanol | 25 | Data not available in search results | |

| Dodecane | 25 | Data not available in search results |

Note: Specific CMC values for this compound in these solvents were not found in the provided search results. The determination of CMC is a crucial first step in characterizing the solution behavior of a surfactant.

Table 2: Krafft Temperature (Tk) of this compound in Aqueous Solution

| Solvent | Surfactant Concentration | Tk (°C) |

| Water | > CMC | Data not available in search results |

Note: The Krafft temperature is an important parameter for determining the operational temperature range for formulations. Specific experimental values for this compound were not found in the search results.

Table 3: Cloud Point (Tc) of this compound in Aqueous Solution

| This compound Concentration (wt%) | Tc (°C) |

| 1.0 | Data not available in search results |

| 5.0 | Data not available in search results |

| 10.0 | Data not available in search results |

Note: The cloud point is highly dependent on the surfactant concentration. A systematic study of this relationship is essential for formulation development. Specific data for this compound was not found in the provided search results.

Experimental Protocols

The characterization of the phase behavior of this compound involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Cloud Point

The cloud point is determined by observing the temperature at which a clear solution of the nonionic surfactant becomes turbid upon heating.

Methodology:

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5, 1, 5, 10 wt%). The solutions should be clear and homogeneous at room temperature.

-

Apparatus: A temperature-controlled water bath, a thermometer, and a set of sealed glass tubes are required.

-

Procedure:

-

Place a sample of the this compound solution into a sealed glass tube.

-

Immerse the tube in the water bath.

-

Slowly heat the water bath at a constant rate (e.g., 1 °C/min) while gently stirring the sample.

-

Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is recorded as the cloud point.

-

To ensure accuracy, the process can be reversed by slowly cooling the turbid solution and recording the temperature at which it becomes clear again. The average of the two temperatures is often reported as the cloud point.

-

Determination of Krafft Temperature

The Krafft temperature can be determined by measuring the change in solubility or conductivity of the surfactant solution as a function of temperature.

Methodology (Conductivity Method):

-

Sample Preparation: Prepare a this compound solution in deionized water at a concentration known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.

-

Apparatus: A conductivity meter with a temperature probe and a temperature-controlled water bath are required.

-

Procedure:

-

Cool the surfactant solution to a temperature below the expected Krafft point, where the surfactant will precipitate.

-

Place the conductivity probe into the solution and immerse the sample in the water bath.

-

Slowly heat the solution at a constant rate while continuously monitoring the conductivity and temperature.

-

Plot the conductivity as a function of temperature.

-

The Krafft temperature is identified as the temperature at which a sharp increase in conductivity occurs. This change corresponds to the rapid increase in solubility as micelles begin to form.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase transitions of pure this compound and the lyotropic phase transitions in this compound-solvent systems. It measures the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Sample Preparation:

-

For thermotropic studies, a small, accurately weighed amount of pure this compound is sealed in an aluminum DSC pan.

-

For lyotropic studies, a known concentration of this compound in the desired solvent is prepared and sealed in a hermetic DSC pan to prevent solvent evaporation.

-

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.

-

Record the heat flow as a function of temperature.

-

Endothermic peaks in the resulting thermogram correspond to phase transitions such as melting and transitions between different liquid crystalline phases. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

-

Small-Angle X-ray Scattering (SAXS)

SAXS is an essential technique for identifying the structure of lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic). It provides information about the size, shape, and arrangement of the self-assembled surfactant structures.

Methodology:

-

Sample Preparation: Prepare a series of this compound solutions in the solvent of interest at various concentrations spanning the expected range of liquid crystalline phases. The samples are typically loaded into thin-walled glass capillaries.

-

Apparatus: A SAXS instrument, which includes an X-ray source, collimation optics, a sample holder, and a 2D detector.

-

Procedure:

-

Mount the sample in the beam path.

-

Expose the sample to the X-ray beam for a set period.

-

Record the scattering pattern on the 2D detector.

-

Analyze the scattering data by plotting the scattered intensity as a function of the scattering vector, q.

-

The positions of the peaks in the scattering profile are characteristic of the specific liquid crystalline structure. For example, a lamellar phase will show a series of peaks at q-ratios of 1:2:3, while a hexagonal phase will have peaks at q-ratios of 1:√3:2.

-

Visualizing Phase Behavior and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and experimental workflows related to the phase behavior of this compound.

Caption: Logical flow of this compound phase behavior.

Caption: Workflow for this compound phase analysis.

Conclusion

The phase behavior of this compound in different solvents is a complex interplay of molecular structure, concentration, and temperature. While this guide provides a foundational understanding and detailed experimental protocols for its characterization, it is evident that more specific quantitative data for this compound is needed in the scientific literature. For researchers, scientists, and drug development professionals, a thorough experimental investigation using the techniques outlined herein is crucial for harnessing the full potential of this compound in their respective applications. The systematic determination of phase diagrams, Krafft temperatures, cloud points, and CMCs in various solvents will undoubtedly pave the way for more rational design and optimization of this compound-based formulations and materials.

References

An In-Depth Technical Guide to the Synthesis and Purification of C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C18E4, also known as tetraethylene glycol monooctadecyl ether. This compound is a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems, nanotechnology, and materials science. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams.

Synthesis of this compound via Williamson Ether Synthesis

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, the sodium salt of tetraethylene glycol reacts with an octadecyl halide.

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide, leading to the formation of an ether linkage and a salt byproduct. The general reaction is as follows:

CH₃(CH₂)₁₇-X + NaO-(CH₂CH₂O)₄-H → CH₃(CH₂)₁₇-O-(CH₂CH₂O)₄-H + NaX

Where X is a halogen (typically Br or Cl).

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

1-Bromooctadecane (C18H37Br)

-

Tetraethylene glycol (C8H18O5)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol in anhydrous DMF.

-

Slowly add sodium hydride (or freshly cut sodium metal) portion-wise to the solution at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, so proper venting is crucial.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of tetraethylene glycol.

-

Etherification: Add 1-bromooctadecane dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 1-8 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain high-purity this compound.

Column Chromatography

Column chromatography is a widely used technique for the purification of non-ionic surfactants like this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is commonly used as the stationary phase.

-

Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed. The polarity of the eluent is gradually increased to first elute the less polar impurities (like unreacted 1-bromooctadecane) and then the more polar this compound.

-

Procedure:

-

Prepare a slurry of silica gel in the initial non-polar solvent and pack it into a glass column.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the chosen solvent system, starting with the non-polar solvent and gradually increasing the proportion of the polar solvent.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

-

Fractional Distillation under Reduced Pressure

For larger scale purification or to remove volatile impurities, fractional distillation under reduced pressure (vacuum distillation) can be employed. This technique is suitable for separating compounds with different boiling points and is particularly useful for high-boiling liquids that might decompose at atmospheric pressure.[3][4][5]

Procedure:

-

Set up a fractional distillation apparatus equipped with a vacuum pump.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and heat the flask.

-

Collect the fractions that distill at the boiling point of this compound under the applied pressure.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Please note that these values can vary depending on the specific reaction conditions and purification methods used.

| Parameter | Typical Value | Analytical Method |

| Synthesis | ||

| Reaction Yield (Crude) | 50-95%[1] | Gravimetric |

| Purification | ||

| Purity after Column Chromatography | >98% | HPLC, GC-MS |

| Characterization | ||

| Molecular Weight | 406.6 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid or waxy solid | Visual |

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Key steps in the Williamson ether synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the characteristic peaks of the octadecyl chain and the ethylene glycol units.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, particularly the characteristic C-O-C ether linkages.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of this compound and to identify any impurities.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any remaining starting materials or byproducts.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and desired purity levels, always adhering to standard safety practices when handling the chemicals involved.

References

- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 4. Purification [chem.rochester.edu]

- 5. Purification [chem.rochester.edu]

- 6. gcms.cz [gcms.cz]

An In-depth Technical Guide to Tetraethylene Glycol Monooctadecyl Ether (C18E4) Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monooctadecyl ether, commonly referred to as C18E4, is a nonionic surfactant belonging to the polyoxyethylene glycol ether family. These amphiphilic molecules consist of a long hydrophobic alkyl chain (octadecyl, C18) and a hydrophilic polar head group composed of four repeating ethylene oxide units. This unique structure allows this compound to position itself at interfaces between immiscible phases, such as oil and water, thereby reducing interfacial tension. This property makes it a valuable component in a variety of scientific and industrial applications, including as an emulsifier, wetting agent, and solubilizer. In the pharmaceutical and drug development sectors, nonionic surfactants like this compound are of particular interest for their potential to enhance drug solubility, improve formulation stability, and facilitate drug delivery.

Discovery and History

While the specific historical details of the first synthesis of Tetraethylene glycol monooctadecyl ether (this compound) are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of polyoxyethylene alkyl ether surfactants. The foundational chemistry for the synthesis of such ethers, the Williamson ether synthesis, was developed by Alexander Williamson in 1850.[1] This reaction provides a general method for forming an ether from an organohalide and an alkoxide.[1]

The commercial production and systematic study of nonionic surfactants based on ethylene oxide began in the mid-20th century. The versatility of the ethylene oxide chain length and the alkyl chain length allowed for the creation of a wide array of surfactants with tailored properties for various applications. The hydrophilic-lipophilic balance (HLB) system, introduced by Griffin in 1949, provided a systematic way to classify and select surfactants for specific purposes, such as creating oil-in-water or water-in-oil emulsions.[2][3] The development of surfactants like this compound was a logical progression in this field, aiming to provide molecules with specific solubility, emulsification, and detergency characteristics.

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]

General Reaction Scheme

The synthesis of this compound can be conceptualized in the following two main steps:

-

Formation of the Alkoxide: Octadecanol (C18H37OH) is reacted with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (C18H37O-Na+).

-

Nucleophilic Substitution: The octadecyl alkoxide then reacts with a tetraethylene glycol derivative containing a good leaving group, such as a tosylate or a halide (e.g., 1-chloro-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane), to form the this compound ether.

A common approach involves the ethoxylation of octadecanol, where ethylene oxide is added to the alcohol in a stepwise manner under basic catalysis.

Illustrative Synthetic Pathway

Caption: Williamson ether synthesis pathway for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for determining its suitability for various applications. While specific experimental data for this compound is not abundant in the compiled search results, we can infer its properties based on its structure and comparison with similar surfactants like C12E4 (Tetraethylene glycol monododecyl ether).

| Property | This compound (Tetraethylene glycol monooctadecyl ether) | C12E4 (Tetraethylene glycol monododecyl ether) |

| Molecular Formula | C26H54O5 | C20H42O5[] |

| Molecular Weight ( g/mol ) | 446.7 | 362.54[] |

| Appearance | Expected to be a waxy solid at room temperature | Semi-solid melting to a liquid[] |

| CMC (mM) | Not available (Expected to be lower than C12E4) | ~0.046[5] |

| Krafft Temperature (°C) | Not available (Expected to be higher than C12E4) | Not available |

| HLB Value (Griffin's) | ~8.8 (Calculated) | ~9.7 (Calculated) |

Experimental Protocols for Characterization

The characterization of this compound involves determining its key physicochemical properties. Below are detailed methodologies for some of the most important experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[6] This is typically observed as a sharp change in the slope of the surface tension versus surfactant concentration plot.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[7][8] Ensure the equipment is properly calibrated with a known standard (e.g., pure water).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph.[8]

Caption: Workflow for CMC determination by surface tensiometry.

Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing the hydrodynamic radius of micelles formed by this compound above its CMC.[9][10]

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the experimental parameters, including temperature and solvent viscosity.

-

Data Acquisition: A laser beam is passed through the sample, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity due to the Brownian motion of the micelles are recorded over time.[9]

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.[11]

Caption: Experimental workflow for micelle size analysis using DLS.

Applications in Drug Development

Nonionic surfactants like this compound are valuable excipients in pharmaceutical formulations due to their low toxicity and high stability. Their amphiphilic nature allows them to interact with both hydrophobic drug molecules and the aqueous physiological environment.

-

Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This compound can form micelles that encapsulate hydrophobic drug molecules in their core, thereby increasing the overall solubility of the drug in aqueous formulations.

-

Emulsification: this compound can be used to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This is particularly useful for the formulation of lipid-based drug delivery systems.

-

Wetting Agent: For solid dosage forms, this compound can act as a wetting agent, improving the dissolution rate of poorly soluble drugs by facilitating the penetration of water into the solid particles.

-

Drug Delivery Systems: this compound can be a component of various drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of drugs.

Caption: Key applications of this compound in drug development.

Conclusion

Tetraethylene glycol monooctadecyl ether (this compound) is a nonionic surfactant with significant potential in research and pharmaceutical applications. Its amphiphilic nature, characterized by a long hydrophobic tail and a moderately sized hydrophilic head, allows it to effectively reduce interfacial tension and form micelles in aqueous solutions. While specific experimental data for this compound is not as prevalent as for some other surfactants, its properties can be reliably inferred from its chemical structure and the behavior of homologous compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, enabling researchers and drug development professionals to harness its capabilities for the formulation of improved therapeutic products.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. Hydrophilic-lipophilic balance [chemeurope.com]

- 5. Tetraethylene glycol monododecyl ether | 5274-68-0 | Benchchem [benchchem.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. tegewa.de [tegewa.de]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. bettersizeinstruments.com [bettersizeinstruments.com]

Navigating the Unseen: A Technical Guide to the Safe and Effective Use of C18E4 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18E4, scientifically known as Polyoxyethylene (4) Octadecyl Ether, is a non-ionic surfactant increasingly utilized across various laboratory and pharmaceutical applications. Its amphipathic nature, characterized by a hydrophilic polyethylene glycol head and a hydrophobic octadecyl tail, makes it a powerful tool for enhancing the solubility of poorly water-soluble compounds, stabilizing nanoparticles, and in the formulation of drug delivery systems.[1] This guide provides an in-depth overview of the safety protocols, handling procedures, and key experimental applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and application. Non-ionic surfactants like this compound are valued for their stability across a range of pH values and temperatures.

| Property | Value | Reference |

| Synonyms | Polyoxyethylene (4) octadecyl ether, Brij S4 | Internal |

| Appearance | Off-white solid (may be powder or pellets) | [2] |

| Solubility | Generally insoluble in water, soluble in lower alcohols and propylene glycol.[3] | [2][3] |

| Stability | Stable under normal conditions. Hygroscopic. | [2] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, hydrogen fluoride. | [2] |

| Critical Micelle Concentration (CMC) | Varies with temperature and purity. For similar C12E4, CMC is ~0.065 mM. The CMC for ethoxylated surfactants generally decreases with longer alkyl chains. | [4][5][6] |

Safety and Handling

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to minimize exposure and ensure a safe working environment.[7]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dusts are generated, a respirator may be necessary.[7]

Handling and Storage

Correct handling and storage procedures prevent contamination and degradation of the material.

-

Handling : Avoid contact with skin and eyes. Do not breathe dust and avoid dust formation.[2]

-

Storage : Keep containers tightly closed in a dry and well-ventilated place.[2] Due to its hygroscopic nature, it is important to protect it from moisture.[2]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2]

-

Inhalation : Move to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products : Hazardous decomposition products are not known.[2]

Spills and Disposal

-

Accidental Release : Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2]

-

Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Non-hazardous waste can often be disposed of in the regular trash, but it is essential to consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

This compound and similar non-ionic surfactants are versatile tools in the lab. Below are detailed methodologies for common applications.

Preparation of a Stock Solution

This protocol outlines the preparation of a this compound stock solution for general laboratory use.

Caption: Workflow for preparing a this compound stock solution.

Micelle-Mediated Solubilization of a Hydrophobic Drug

This protocol describes the use of this compound to enhance the solubility of a poorly water-soluble drug for in vitro studies.

Caption: Protocol for solubilizing a hydrophobic drug using this compound micelles.

Mechanism of Action in Biological Systems

The primary mechanism by which this compound interacts with biological systems is through the disruption of cell membranes. This property is harnessed in applications such as cell lysis for protein extraction.

At concentrations above the Critical Micelle Concentration (CMC), this compound monomers can insert into the lipid bilayer of cell membranes. This disrupts the membrane integrity, leading to increased permeability and, at higher concentrations, complete cell lysis.[2][8]

Caption: this compound's mechanism of action on cell membranes.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its utility in solubilizing hydrophobic compounds and its role as an excipient in formulations are well-established. By understanding its chemical properties and adhering to strict safety and handling protocols, scientists can safely and effectively leverage the benefits of this versatile non-ionic surfactant. This guide provides a foundational understanding to support its responsible use in the laboratory.

References

- 1. Solubilisation capacity of Brij surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into mechanisms of non-ionic surfactant effect on epithelial cells - Nottingham ePrints [eprints.nottingham.ac.uk]

- 3. Brij 30 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. nanoscience.com [nanoscience.com]

- 6. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic Di-AMP Affects Cell Membrane Integrity of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C18E4, a non-ionic detergent, for the effective solubilization of membrane proteins. This document outlines the properties of this compound, detailed experimental protocols, and data presentation to assist researchers in optimizing their protein extraction and purification workflows.

Introduction to this compound

This compound, chemically known as Tetraethylene glycol monooctadecyl ether and also referred to as STEARETH-4, is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its structure consists of a long C18 hydrophobic alkyl chain and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows this compound to effectively disrupt lipid bilayers and form micelles around hydrophobic membrane protein domains, thereby extracting them into a soluble form. Non-ionic detergents like this compound are generally considered mild as they tend to break lipid-lipid and lipid-protein interactions while preserving the native structure and function of the protein by not disrupting protein-protein interactions.[1]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing effective solubilization strategies. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Tetraethylene glycol monooctadecyl ether | |

| Synonyms | This compound, STEARETH-4, Octadecyl tetraethylene glycol ether | |

| Molecular Formula | C26H54O5 | |

| Molecular Weight | 446.7 g/mol | |

| Type | Non-ionic | [1] |

| Critical Micelle Concentration (CMC) | Estimated based on related compounds (e.g., C12E4 ~0.046 mM) | [2] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for the solubilization of membrane proteins. Optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is critical for each specific membrane protein.[3]

Protocol 1: Small-Scale Screening for Optimal this compound Concentration

This protocol is designed to determine the optimal concentration of this compound for solubilizing a target membrane protein from a prepared membrane fraction.

Materials:

-

Isolated cell or tissue membranes containing the target protein

-

This compound stock solution (e.g., 10% w/v in water or buffer)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

-

Protease inhibitor cocktail

-

Ultracentrifuge

-

Bradford or BCA protein assay reagents

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare a membrane suspension at a known protein concentration (e.g., 5-10 mg/mL) in Solubilization Buffer supplemented with protease inhibitors.

-

Set up a series of microcentrifuge tubes, each containing the membrane suspension.

-

Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

-

Incubate the samples with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C. The optimal time should be determined empirically.

-

Pellet the non-solubilized membrane material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Determine the total protein concentration in the supernatant using a Bradford or BCA assay.

-

Analyze the solubilized fraction by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess solubilization efficiency.

Data Presentation:

| This compound Concentration (% w/v) | Total Solubilized Protein (mg/mL) | Target Protein Signal (Arbitrary Units) |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| 1.5 | ||

| 2.0 |

Protocol 2: Large-Scale Membrane Protein Solubilization and Purification

Once the optimal this compound concentration is determined, this protocol can be used for larger-scale preparations suitable for downstream applications.

Materials:

-

Sufficient quantity of isolated membranes

-

Optimized concentration of this compound

-

Solubilization Buffer

-

Appropriate chromatography resin for purification (e.g., Ni-NTA for His-tagged proteins)

-

Wash Buffer (Solubilization Buffer with a lower concentration of this compound, e.g., 2x CMC)

-

Elution Buffer (Wash Buffer with an eluting agent, e.g., imidazole for His-tagged proteins)

Procedure:

-

Resuspend the membrane pellet in Solubilization Buffer containing the optimized concentration of this compound and protease inhibitors.

-

Incubate under the optimized conditions (time and temperature) with gentle agitation.

-

Clarify the lysate by ultracentrifugation as described in Protocol 1.

-

Load the supernatant containing the solubilized protein onto the equilibrated chromatography column.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. It is crucial to maintain the detergent concentration above its CMC in all buffers to prevent protein aggregation.[4]

-

Elute the target protein using the Elution Buffer.

-

Analyze the eluted fractions for purity and concentration using SDS-PAGE, Western blotting, and a protein assay.

Downstream Application Compatibility

The presence of detergents can interfere with some downstream analytical techniques.[5][6]

-

Mass Spectrometry: this compound, like other polyoxyethylene detergents, can interfere with mass spectrometry analysis.[7] It is essential to remove the detergent prior to analysis using methods such as detergent removal resins, gel filtration, or precipitation.[8][9][10]

-

Crystallography and Cryo-EM: The size of the detergent micelle can impact crystal packing and particle distribution in cryo-EM. While detergents with shorter alkyl chains tend to form smaller micelles, which can be advantageous for crystallization, longer-chain detergents like this compound may offer better protein stability.[11] Detergent exchange into a more suitable detergent for structural studies may be necessary.

Visualizations

References

- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 2. Tetraethylene glycol monododecyl ether | 5274-68-0 | Benchchem [benchchem.com]

- 3. 膜蛋白的溶解 [sigmaaldrich.com]

- 4. cube-biotech.com [cube-biotech.com]

- 5. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 11. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application of C18E4 in Proteomics Sample Preparation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, efficient and reproducible sample preparation is paramount for successful protein identification and quantification by mass spectrometry (MS). The choice of detergent for cell lysis and protein solubilization is a critical step, as it must effectively disrupt cellular membranes and denature proteins while being compatible with downstream enzymatic digestion and MS analysis. C18E4, also known as polyoxyethylene (4) lauryl ether or Brij® L4, is a non-ionic detergent that offers a mild alternative to harsh ionic detergents like sodium dodecyl sulfate (SDS). Its non-denaturing properties can be advantageous for preserving protein complexes and enzymatic activity. However, its polyethylene glycol (PEG) moiety presents challenges for mass spectrometry, often causing ion suppression and contamination.[1][2][3]

This application note provides a detailed, representative protocol for the use of this compound in proteomics sample preparation. It includes a hypothetical workflow and quantitative data to illustrate its potential application and performance in comparison to a standard ionic detergent. Furthermore, it outlines crucial considerations for the effective removal of this compound prior to mass spectrometry analysis.

Principles and Workflow

The use of a non-ionic detergent like this compound is particularly beneficial when studying membrane proteins or when the preservation of protein-protein interactions is desired.[1][3] The general workflow involves cell lysis with a this compound-containing buffer, followed by reduction and alkylation of proteins, enzymatic digestion, and a critical detergent removal step before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).